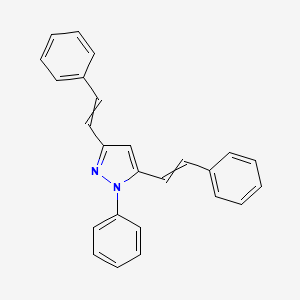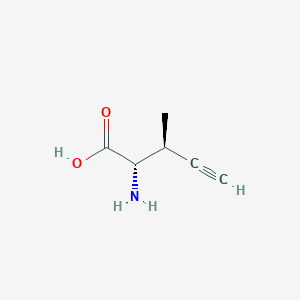
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a methyl group, and a pentynoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of 3-chlorobut-1-yne as a starting material. The synthesis proceeds through a series of reactions including nucleophilic substitution, reduction, and amination . The reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, has also been explored for the asymmetric reduction steps, offering an environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted amino acids and their derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is studied for its role in enzyme catalysis and protein engineering.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved often include key metabolic and signaling routes, influencing various biological processes.
Comparación Con Compuestos Similares
- (2S,3S)-3-Hydroxyleucine
- (2S,3S)-3-Methylaspartate
- (2S,3S)-3-Methylglutamate
Comparison: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid is unique due to its pentynoic acid moiety, which imparts distinct reactivity and biological activity compared to other similar compounds. While (2S,3S)-3-Hydroxyleucine and (2S,3S)-3-Methylaspartate are also chiral amino acids, they lack the alkyne functionality, which is crucial for certain chemical transformations and biological interactions .
Propiedades
Número CAS |
147700-97-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methylpent-4-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h1,4-5H,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
Clave InChI |
AMSDVEVGCSHYJE-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C#C)[C@@H](C(=O)O)N |
SMILES canónico |
CC(C#C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)
![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
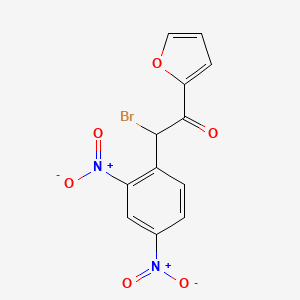
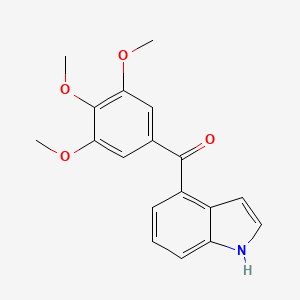
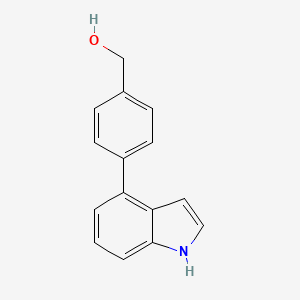
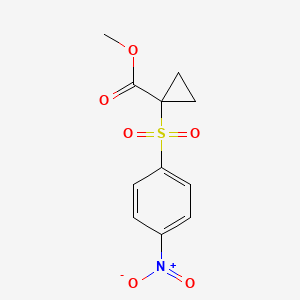
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
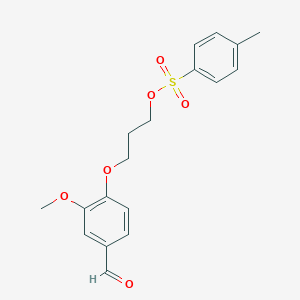
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

